N,N-diethyl-2,3,4-trimethoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
88440-82-8 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-diethyl-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-9-11(17-3)13(19-5)12(10)18-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
DICQNRJSARTEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
The synthesis begins with the conversion of 2,3,4-trimethoxybenzoic acid to its corresponding acid chloride. This step is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example, in a procedure adapted from BenchChem, 2,4,5-trimethoxybenzoic acid (a structural isomer) reacts with excess thionyl chloride at 70–80°C for 3–4 hours, yielding the acid chloride with >90% efficiency. By analogy, 2,3,4-trimethoxybenzoic acid would undergo similar treatment, with reaction progress monitored via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).
Key parameters:
Amidation with Diethylamine
The acid chloride intermediate is subsequently reacted with diethylamine to form the target amide. This step is performed in anhydrous tetrahydrofuran (THF) or DCM at 0–15°C to mitigate exothermic side reactions. For instance, in a synthesis of N,N-diethyl-3,4,5-trimethoxybenzamide, 3,4,5-trimethoxybenzoyl chloride is treated with diethylamine (3.0 equivalents) in DCM, yielding the amide in 77% after silica gel chromatography. Adapting this to the 2,3,4-isomer would require analogous stoichiometry and conditions.
Reaction equation:
$$
\text{2,3,4-(MeO)₃C₆H₂COCl} + \text{Et₂NH} \rightarrow \text{2,3,4-(MeO)₃C₆H₂CONEt₂} + \text{HCl}
$$
Purification:
- Column chromatography (ethyl acetate/hexane, 1:1 → 3:1).
- Recrystallization from ethanol/water mixtures for higher purity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost efficiency. A patent by Harrom describes a continuous flow system for synthesizing N-allyl-trialkoxybenzamides, which can be adapted for diethylamine derivatives. Key features include:
Solvent and Reagent Recovery
Large-scale production often employs solvent recycling. For example, DCM from the amidation step is distilled and reused, reducing costs by ~40%. Excess diethylamine is recovered via acid-base extraction, as detailed in BenchChem’s industrial protocols.
Reaction Optimization
Temperature and Stoichiometry
Optimal yields are achieved at 0–15°C during amine addition, preventing thermal degradation of the acid chloride. A 1:1.1 molar ratio of acid chloride to diethylamine minimizes side reactions (e.g., over-alkylation), as demonstrated in analogous syntheses.
Catalytic Additives
The use of triethylamine (TEA) as a HCl scavenger improves yields by 10–15%. In a study of N,N-diethyl-3,4,5-trimethoxybenzamide, TEA (1.5 equivalents) increased the yield from 68% to 82%.
Comparative Analysis of Methods
The table below summarizes key data from analogous benzamide syntheses:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Reaction Time | 4–6 hours | 1–2 hours |
| Purification | Column Chromatography | Crystallization |
| Solvent Consumption | High | Low (recycling) |
Challenges and Mitigations
Byproduct Formation
Purification Difficulties
The polar nature of trimethoxybenzamides complicates chromatography. Gradient elution (hexane → ethyl acetate) resolves this, as reported for N,N-diethyl-3,4,5-trimethoxybenzamide.
Emerging Techniques
Microwave-Assisted Synthesis
Pilot studies on similar compounds show that microwave irradiation (100–150°C, 30 minutes) reduces reaction times by 50% while maintaining yields.
Biocatalytic Methods
Recent advances employ lipases (e.g., Candida antarctica) for amide bond formation, though yields remain suboptimal (~60%) for trialkoxy derivatives.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.
Reduction: Formation of N,N-diethyl-2,3,4-trimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2,4,5-trimethoxybenzamide is a benzamide derivative with three methoxy groups on the benzene ring and two ethyl groups on the nitrogen atom, used in scientific research because of its unique chemical properties. It's important not to confuse this compound with similar ones like N,N-Diethyl-2,3,4-trimethoxybenzamide and N,N-Diethyl-2-methylbenzamide, which have different properties and applications .
Scientific Research Applications
N,N-diethyl-2,4,5-trimethoxybenzamide is used across various scientific disciplines:
- Chemistry It serves as a building block in creating more complex organic molecules.
- Biology It is used to study how enzymes are inhibited and how proteins and ligands interact.
- Medicine It is under investigation for potential therapeutic uses, such as anti-inflammatory and analgesic effects.
- Industry It is used to create new materials and improve chemical processes.
Chemical Reactions
N,N-diethyl-2,4,5-trimethoxybenzamide can undergo several types of chemical reactions:
- Oxidation The methoxy groups can be oxidized into aldehydes or carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution The methoxy groups can be replaced by other functional groups using reagents like halogens or nucleophiles.
The products of these reactions include 2,4,5-trimethoxybenzoic acid (from oxidation), N,N-diethyl-2,4,5-trimethoxyaniline (from reduction), and various substituted benzamides (from substitution).
Mechanism of Action
The mechanism of action of N,N-diethyl-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N,N-diethyl-2,3,4-trimethoxybenzamide (inferred structure) with structurally related benzamides from the evidence:
Inferred structure; TMB = trimethoxybenzamide;Eact = bioactive thiazole derivative; **Non-trimethoxy example for electronic comparison.
Key Differences and Implications
Substituent Effects on Bioactivity Diethyl vs. Hydroxyethyl vs. Diethyl: N-(2-Hydroxyethyl)-3,4,5-TMB () exhibits higher aqueous solubility due to the hydroxy group, making it more suitable for intravenous formulations than the diethyl analog .
Synthetic Accessibility
- The target compound’s diethylamide group can be synthesized via nucleophilic acyl substitution between 2,3,4-trimethoxybenzoyl chloride and diethylamine, similar to methods in (cyclohexylamine reaction) .
- In contrast, N-(4-phenyl-2-thiazolyl)-3,4,5-TMB () requires multi-step synthesis involving heterocyclic coupling, increasing complexity .
Electronic and Steric Profiles
- Trimethoxy vs. Difluoro Substituents : Difluoroacetamide derivatives () exhibit stronger electron-withdrawing effects, altering reaction kinetics in metal-catalyzed processes compared to the electron-donating methoxy groups in trimethoxybenzamides .
- Methoxy Positioning : 2,3,4-Trimethoxy substitution (target) vs. 3,4,5-trimethoxy () may lead to distinct steric interactions in biological targets, such as altered binding to enzyme active sites .
Biological Applications
- Anticancer Activity : N-Cyclohexyl-3,4,5-TMB () inhibits NF-κB, a mechanism less reported for diethyl-substituted analogs, suggesting substituent-dependent pathways .
- C–H Functionalization : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize directing groups for metal-catalyzed reactions, a feature underexplored in trimethoxybenzamides .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N-diethyl-2,3,4-trimethoxybenzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via acid chloride intermediates. For example, 3,4,5-trimethoxybenzoyl chloride can react with diethylamine in the presence of dehydrating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(C₂O₂Cl₂)] to form the amide bond. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. Polar aprotic solvents (e.g., DCM) under inert atmospheres at 0–25°C are recommended to minimize side reactions .
- Validation : Purity is confirmed via HPLC (≥95%) and structural characterization via / NMR, as demonstrated in analogous benzamide syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : NMR (DMSO-d6) resolves methoxy (δ 3.2–3.8 ppm), ethyl (δ 1.0–1.3 ppm), and aromatic protons (δ 6.8–7.2 ppm). NMR confirms carbonyl (δ ~164 ppm) and methoxy carbons (δ ~56 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-HRMS validate molecular weight (e.g., [M+H]⁺ at m/z 308.15) .
Q. How does the trimethoxy substitution pattern influence the compound’s physicochemical properties?
- Methodology : The 2,3,4-trimethoxy groups enhance solubility in organic solvents (e.g., DCM, THF) due to increased polarity. Thermogravimetric analysis (TGA) of similar trimethoxybenzamides shows decomposition temperatures >200°C, indicating thermal stability suitable for high-temperature reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Analysis : Discrepancies arise from reagent purity, solvent choice, and workup methods. For example, using freshly distilled thionyl chloride improves acid chloride formation efficiency compared to aged reagents. Yield optimization (33%→50%) is achievable via column chromatography (silica gel, ethyl acetate/hexane) instead of preparative HPLC .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodology :
- Alkyl Chain Variation : Replacing diethyl with bulkier groups (e.g., tert-butyl) alters lipophilicity, as seen in analogs like N-(cyclohexanecarbonyl)-2-hydroxybenzamide .
- Methoxy Positioning : Comparative studies of 2,3,4- vs. 3,4,5-trimethoxy analogs reveal differences in insect repellent efficacy, linked to hydrogen-bonding interactions with target receptors .
Q. What crystallographic data are available for structural analogs, and how do they inform molecular packing?
- Analysis : Single-crystal X-ray diffraction of N,N'-bis(2,3,4-trimethoxybenzylidene) derivatives shows planar aromatic cores and intermolecular H-bonding between methoxy oxygen and amide protons. These features correlate with enhanced stability in solid-state formulations .
Q. How do solvent effects and catalytic systems influence large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
